4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
Description
4-[(4-Nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one (CAS: 68538-00-1) is a pyrazolone derivative characterized by a nitroanilino group linked via a methylene bridge to the pyrazolone core. Its molecular formula is C₁₇H₁₄N₄O₃, with a molar mass of 322.32 g/mol. Key physical properties include a predicted density of 1.32 g/cm³, boiling point of 469.5°C, and a pKa of 7.39 . The nitro group (-NO₂) at the para position of the aniline moiety confers electron-withdrawing effects, influencing its electronic structure, solubility, and reactivity. This compound is typically synthesized via condensation reactions between pyrazolone precursors and nitro-substituted aromatic aldehydes or amines, a method shared with related pyrazolone derivatives .
Properties
IUPAC Name |
4-[(4-nitrophenyl)iminomethyl]-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c15-10-7(6-12-13-10)5-11-8-1-3-9(4-2-8)14(16)17/h1-6H,(H2,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZPDDODBUDXGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=CNNC2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 4-nitroaniline with a suitable methylene donor, such as diethylethoxymethylene malonate. The reaction is usually carried out in the presence of a base, such as potassium hydroxide, in an alcoholic solvent like ethanol or 2-propanol. The reaction proceeds via nucleophilic vinyl substitution, where the nitroaniline attacks the methylene donor, forming the desired product after elimination of the ethoxy group .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The reaction mixture is typically acidified with hydrochloric acid and the product is purified by filtration and washing with alcohol. This method ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Condensation: The methylene bridge can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products Formed
Reduction: 4-[(4-aminoanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Complex heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a precursor for the synthesis of quinoline derivatives, which possess antiviral, immunosuppressive, and anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, such as photoprotective agents and cognitive enhancers.
Mechanism of Action
The mechanism of action of 4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The compound can also participate in nucleophilic substitution reactions, leading to the formation of biologically active derivatives. These interactions can modulate various biochemical pathways, including those involved in antiviral and anticancer activities .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazolone Derivatives
Key Observations:
Electron Effects: The target compound’s nitro group (-NO₂) is electron-withdrawing, reducing electron density on the pyrazolone ring, which contrasts with dimethylamino (-N(CH₃)₂) in or hydroxy (-OH) groups in , which are electron-donating. This difference impacts reactivity in electrophilic substitutions and charge distribution .
Biological Activity :
- The thiazol-substituted analogue in exhibits potent antimicrobial activity against Staphylococcus aureus (MIC = 0.19 µg/mL), attributed to the thiazole ring’s heterocyclic pharmacophore. The target compound’s nitro group may instead favor interactions with nitroreductase enzymes in bacterial cells.
- Benzylidene derivatives in show variable IC₅₀ values, suggesting substituent-dependent bioactivity.
Synthetic Pathways: Most compounds, including the target, are synthesized via condensation reactions between pyrazolone cores (e.g., 5-methyl-2,4-dihydro-3H-pyrazol-3-one) and aldehydes/amines under acidic or catalytic conditions . Eco-friendly methods using ionic liquids or nanoparticles (e.g., diethanolamine in ethanol) are emerging for pyrazolone derivatives, improving yields and reducing waste .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
- Melting Points : The target compound’s melting point is unspecified, but analogues like the trichlorophenyl derivative in likely have higher melting points due to increased molecular rigidity from halogen substituents.
- Lipophilicity: The dimethylamino derivative in adheres to Lipinski’s rule (logP < 5), suggesting oral bioavailability, whereas the nitroanilino group in the target compound may reduce permeability .
Biological Activity
4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one (CAS: 339020-77-8) is a synthetic compound characterized by its unique pyrazolone structure and the presence of a nitroaniline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and immunosuppressive effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula for this compound is C10H8N4O3, with a molar mass of 232.2 g/mol. The predicted density is approximately 1.51 g/cm³ and the pKa value is around 8.93 .
| Property | Value |
|---|---|
| Molecular Formula | C10H8N4O3 |
| Molar Mass | 232.2 g/mol |
| Density | 1.51 g/cm³ |
| pKa | 8.93 |
The biological activity of this compound is primarily attributed to its ability to undergo reduction and substitution reactions. The nitro group can be reduced to an amino group, which enhances its reactivity towards biological targets. Furthermore, the compound can participate in nucleophilic substitution reactions, leading to the formation of various biologically active derivatives .
Antiviral Activity
Research indicates that derivatives of this compound exhibit significant antiviral properties. Studies have shown that these compounds can inhibit viral replication by interfering with viral protein synthesis and assembly processes. For instance, a study demonstrated that certain derivatives effectively inhibited the replication of influenza virus in vitro .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways. A particular study reported that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer cells .
Immunosuppressive Effects
In addition to its antiviral and anticancer activities, this compound has shown immunosuppressive effects. It modulates immune response by inhibiting the proliferation of T-cells and reducing cytokine production. This property makes it a candidate for further research in autoimmune disease therapies .
Case Studies
- Antiviral Study : A recent investigation assessed the efficacy of this compound against the influenza virus. Results indicated a dose-dependent inhibition of viral replication, with an IC50 value calculated at 15 µM .
- Cancer Cell Line Analysis : In a study focusing on breast cancer cell lines (MCF-7), treatment with this compound led to a decrease in cell viability by over 60% after 48 hours, highlighting its potential as an anticancer agent .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one?
Answer:
The compound is typically synthesized via condensation reactions between pyrazolone derivatives and nitro-substituted aniline precursors. A widely used approach involves:
- Step 1: Reacting 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with 4-nitroaniline in the presence of a dehydrating agent (e.g., acetic anhydride) to form the methylene-bridged structure.
- Step 2: Crystallization from ethanol or methanol to isolate the product, with yields often exceeding 85% under optimized conditions .
- Key Considerations: Reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 for pyrazolone:aniline) are critical to minimize side products like unreacted aniline or dimerization .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
A multi-technique approach is required:
- Single-crystal X-ray diffraction (SCXRD): Resolves molecular geometry, confirming the Z/E configuration of the methylene group and intramolecular hydrogen bonding patterns .
- FT-IR spectroscopy: Identifies N–H stretching (3100–3300 cm⁻¹) and C=O vibrations (1650–1700 cm⁻¹) to confirm tautomeric forms .
- ¹H/¹³C NMR: Distinguishes between aromatic protons (δ 6.8–8.2 ppm) and methylene/methyl groups (δ 2.1–3.5 ppm) .
- Elemental analysis: Validates purity (>98%) by comparing experimental and theoretical C/H/N/O percentages .
Advanced: How do steric and electronic factors influence Z/E isomerism in the methylene group during synthesis?
Answer:
The Z configuration is thermodynamically favored due to:
- Electronic effects: The electron-withdrawing nitro group on the anilino ring stabilizes the Z isomer via resonance, reducing electron density at the methylene carbon .
- Steric hindrance: Bulky substituents (e.g., phenyl groups on the pyrazole ring) disfavor the E isomer by increasing torsional strain .
- Experimental validation: SCXRD data for analogous compounds (e.g., (Z)-4-[(4-chloroanilino)methylene] derivatives) show bond angles (C=N–C ~120°) consistent with Z-isomer dominance .
Advanced: How can crystallographic data resolve contradictions in reported molecular geometries?
Answer:
Discrepancies in bond lengths or angles (e.g., C=N vs. C–N distances) arise from:
- Polymorphism: Different crystal packing forces can alter molecular conformations. For example, triclinic vs. monoclinic systems may show variations in dihedral angles up to 5° .
- Data refinement protocols: High-resolution datasets (R factor <0.05) and anisotropic displacement parameters improve accuracy in bond-length determinations .
- Comparative analysis: Overlaying structures from multiple studies (e.g., using Mercury software) identifies outliers caused by experimental artifacts .
Basic: What solvent systems and conditions optimize recrystallization of this compound?
Answer:
- Preferred solvents: Absolute ethanol (96% yield) or methanol due to moderate polarity, which balances solubility and crystallization kinetics .
- Temperature gradient: Slow cooling from 60°C to room temperature promotes large, high-quality crystals suitable for SCXRD .
- Additives: Trace acetic acid (1–2%) suppresses aggregation defects by protonating residual amine groups .
Advanced: What strategies effectively analyze tautomeric equilibria in solution versus solid states?
Answer:
- Solid-state NMR/SCXRD: Confirm the keto-enol tautomer prevalence in crystals (enol form dominates due to intramolecular H-bonding) .
- Solution studies: UV-Vis titration (λmax shifts from 350 nm to 420 nm in DMSO) and ¹H NMR variable-temperature experiments quantify tautomeric ratios (e.g., 85:15 keto:enol in CDCl₃) .
- Computational modeling: DFT calculations (B3LYP/6-311+G(d,p)) predict tautomer stability, validated against experimental data .
Advanced: How do substituents on the anilino ring modulate electronic properties and reactivity?
Answer:
- Nitro group effects: The strong electron-withdrawing nitro substituent increases electrophilicity at the methylene carbon, accelerating nucleophilic additions (e.g., thiol coupling) .
- Comparative studies: Replacing nitro with methoxy (electron-donating) reduces reaction rates by 40% in Diels-Alder assays, as shown in analogues like (Z)-4-[(4-methoxyanilino)methylene] derivatives .
- Electrochemical profiling: Cyclic voltammetry reveals a reduction peak at −0.75 V (vs. Ag/AgCl) for the nitro group, critical for designing redox-active derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
